2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC13693031
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16Cl2N2 |
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Molecular Weight | 235.15 g/mol |
IUPAC Name | 2-methyl-4-pyrrolidin-2-ylpyridine;dihydrochloride |
Standard InChI | InChI=1S/C10H14N2.2ClH/c1-8-7-9(4-6-11-8)10-3-2-5-12-10;;/h4,6-7,10,12H,2-3,5H2,1H3;2*1H |
Standard InChI Key | ZQNPMWNLIPIPLJ-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)C2CCCN2.Cl.Cl |
Canonical SMILES | CC1=NC=CC(=C1)C2CCCN2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The molecular formula of 2-methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride is C₁₀H₁₆Cl₂N₂, with a molecular weight of 235.15 g/mol . The dihydrochloride salt enhances aqueous solubility, a critical feature for pharmacological applications. The compound’s structure includes:
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A pyridine ring with a methyl group at position 2.
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A pyrrolidine ring (a five-membered secondary amine) at position 4.
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Two hydrochloride counterions neutralizing the basic nitrogen atoms .
Table 1: Comparative Structural Analysis of Pyrrolidine-Pyridine Derivatives
The stereochemistry of the pyrrolidine ring (e.g., R-configuration in analogous compounds) influences binding affinity and selectivity in biological systems .
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for this compound are publicly documented, analogous pyrrolidine-pyridine derivatives are typically synthesized via:
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Nucleophilic Substitution: Introducing the pyrrolidine moiety to halogenated pyridine precursors.
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Catalytic Hydrogenation: Reducing pyridine rings to piperidine derivatives, though this is less common for dihydrochloride forms .
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Continuous Flow Chemistry: Industrial-scale production may employ flow reactors to enhance yield and safety, as seen in related compounds.
Key Challenges
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Regioselectivity: Ensuring precise substitution at the 4-position of the pyridine ring.
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Salt Formation: Optimizing hydrochloric acid stoichiometry for dihydrochloride crystallization .
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar solvents. Stability data suggest decomposition at temperatures exceeding 200°C, consistent with pyridine derivatives .
Table 2: Physical Properties of Selected Analogues
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